7H-Pyrido(4,3-c)carbazole is a heterocyclic compound characterized by a fused pyridine and carbazole structure. Its molecular formula is and it features a tricyclic arrangement that includes a pyridine ring fused to a carbazole moiety. This unique structure contributes to its diverse chemical reactivity and biological activities, making it a subject of significant interest in medicinal chemistry and organic synthesis.
The chemical reactivity of 7H-Pyrido(4,3-c)carbazole is influenced by its nitrogen-containing rings, which can participate in various electrophilic and nucleophilic reactions. Notably, substituted derivatives of this compound have been synthesized through reactions involving:
7H-Pyrido(4,3-c)carbazole and its derivatives exhibit notable biological activities, particularly in the realm of anticancer and antiviral research. For instance:
The synthesis of 7H-Pyrido(4,3-c)carbazole can be achieved through several methods:
7H-Pyrido(4,3-c)carbazole has potential applications across various fields:
Interaction studies involving 7H-Pyrido(4,3-c)carbazole focus on understanding how these compounds interact with biological targets:
Several compounds share structural similarities with 7H-Pyrido(4,3-c)carbazole, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-Amino-9-ethylcarbazole | Carbazole derivative | Antimicrobial and CNS-depressant |
| 5-Methoxy-7-methyl-7H-pyrido(4,3-c)carbazole | Substituted pyrido-carbazole | High antiviral activity |
| Pyrrolo[2,3-c]carbazoles | Related fused structure | Antitumor properties |
What sets 7H-Pyrido(4,3-c)carbazole apart from its similar compounds is its specific arrangement of nitrogen atoms within the rings, which enhances its ability to participate in diverse
7H-Pyrido(4,3-c)carbazole features a distinctive tetracyclic framework consisting of four fused rings arranged in a specific configuration [1] [7]. The molecular architecture comprises a benzene ring (A), a pyrrole ring (B) containing the nitrogen-hydrogen (NH) group, another benzene ring (C) shared between the pyrrole and pyridine rings, and a pyridine ring (D) containing one nitrogen atom [1] [3]. This unique arrangement creates a rigid, planar structure that contributes to the compound's distinctive chemical and physical properties [7] [18].
The tetracyclic framework of 7H-Pyrido(4,3-c)carbazole can be described as a carbazole moiety fused with a pyridine ring [18]. The carbazole portion consists of two benzene rings connected by a pyrrole nitrogen, while the pyridine ring is fused to one of the benzene rings, creating the complete tetracyclic system [1] [7]. This structural arrangement results in a molecule with two nitrogen atoms in different electronic environments – one within the pyrrole ring and another within the pyridine ring [1] [3].
The aromaticity of 7H-Pyrido(4,3-c)carbazole is a fundamental characteristic that influences its chemical behavior and stability [10] [15]. The compound exhibits extensive π-electron delocalization across all four rings, creating a continuous aromatic system [10] [18]. Each ring contributes to the overall aromaticity according to Hückel's rule, with the benzene rings contributing six π-electrons each, and the heterocyclic rings contributing appropriate numbers to maintain aromaticity [15] [18].
The π-electron distribution in 7H-Pyrido(4,3-c)carbazole is not uniform across the tetracyclic framework [10] [15]. The nitrogen atoms, particularly the pyridine nitrogen, influence the electron density distribution due to their electronegativity and lone pair of electrons [15] [18]. The pyridine nitrogen withdraws electron density from the aromatic system, creating regions of lower electron density in its vicinity, while the pyrrole nitrogen contributes its lone pair to the aromatic system, enhancing electron density in its surrounding area [10] [15]. This differential electron distribution contributes to the reactivity patterns observed in this compound [15] [18].
Conformational analysis of 7H-Pyrido(4,3-c)carbazole reveals a predominantly planar structure due to the extensive π-conjugation throughout the tetracyclic system [8] [18]. The rigidity of the fused ring system significantly restricts rotational freedom around the bonds connecting the rings, resulting in a relatively fixed three-dimensional arrangement [8] [18]. This planarity is essential for the compound's ability to interact with various molecular targets through π-stacking interactions [8] [10].
Studies examining the conformational preferences of 7H-Pyrido(4,3-c)carbazole have shown that the molecule maintains its planar conformation in various environments, with minimal deviation from planarity even under different conditions [8] [18]. The nitrogen-hydrogen (NH) bond in the pyrrole ring lies in the same plane as the aromatic system, further contributing to the overall planarity of the molecule [8] [10]. This conformational rigidity has significant implications for the compound's interactions with biological macromolecules and its physical properties [8] [18].
7H-Pyrido(4,3-c)carbazole has the molecular formula C15H10N2, indicating it contains fifteen carbon atoms, ten hydrogen atoms, and two nitrogen atoms [1] [2]. The molecular weight of the compound is 218.25 grams per mole, calculated based on the atomic weights of its constituent elements [1] [7]. This molecular formula reflects the tetracyclic structure with two nitrogen atoms positioned at specific locations within the ring system [1] [2].
The elemental composition of 7H-Pyrido(4,3-c)carbazole demonstrates a high carbon-to-hydrogen ratio, which is characteristic of aromatic compounds with extensive conjugation [2] [7]. The presence of two nitrogen atoms in different chemical environments (pyrrole and pyridine) contributes to the compound's unique chemical properties and reactivity patterns [1] [7]. The molecular formula and weight serve as fundamental identifiers for this compound in chemical databases and literature [1] [2].
The thermal properties of 7H-Pyrido(4,3-c)carbazole include a high boiling point of approximately 488.6°C at 760 mmHg, reflecting the compound's stability and the strong intermolecular forces present in its solid state [5] [7]. While specific experimental melting point data is limited in the literature, computational models and structural analysis suggest a high melting point consistent with other tetracyclic aromatic compounds [5] [7]. The compound's planar structure facilitates efficient crystal packing through π-π stacking interactions, contributing to its thermal stability [7] [8].
The flash point of 7H-Pyrido(4,3-c)carbazole has been reported as 229.1°C, indicating the temperature at which the compound can form an ignitable mixture with air [5] [7]. This relatively high flash point is consistent with the compound's aromatic structure and limited volatility at room temperature [5] [7]. These thermal characteristics are important considerations for laboratory handling, storage, and potential applications of the compound [5] [7].
The solubility profile of 7H-Pyrido(4,3-c)carbazole is primarily influenced by its aromatic, planar structure and the presence of two nitrogen atoms that can participate in hydrogen bonding [17] [7]. The compound exhibits poor solubility in water due to its predominantly hydrophobic character and extensive aromatic system [7] [17]. However, it demonstrates good solubility in organic solvents, particularly those capable of forming hydrogen bonds with the pyrrole nitrogen or engaging in π-π interactions with the aromatic system [7] [17].
7H-Pyrido(4,3-c)carbazole shows good solubility in dimethyl sulfoxide (DMSO), chloroform, and dichloromethane, which are excellent solvents for heterocyclic and aromatic compounds [7] [17]. It exhibits moderate solubility in polar protic solvents such as methanol and ethanol, which can interact with the NH group through hydrogen bonding [7] [17]. The compound has poor to very poor solubility in non-polar solvents like diethyl ether and hexane due to unfavorable interactions with these solvents [7] [17]. Aromatic solvents like toluene offer moderate solubility due to potential π-π stacking interactions with the compound's aromatic system [7] [17].
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 7H-pyrido[4,3-c]carbazole, which systematically describes its structural features according to established nomenclature rules [1] [2]. The prefix "7H-" indicates the position of the hydrogen atom attached to the nitrogen in the carbazole portion of the molecule [1] [2]. The notation "pyrido[4,3-c]" specifies the fusion pattern between the pyridine and carbazole moieties, with the numbers indicating the specific positions where the rings are connected [1] [2].
Several synonyms for 7H-pyrido[4,3-c]carbazole have been reported in the scientific literature and chemical databases [1] [2]. These include 7H-Pdca, which is an abbreviated form occasionally used in research publications despite not being recommended for formal scientific communication [1] [2]. The compound is also sometimes referred to simply as pyrido[4,3-c]carbazole, although this usage does not specify the position of the hydrogen atom [1] [2]. These alternative names are important for comprehensive literature searches and database queries related to this compound [1] [2].
7H-Pyrido(4,3-c)carbazole is registered in numerous chemical databases and registry systems, each assigning unique identifiers to facilitate accurate identification and information retrieval [1] [2]. The Chemical Abstracts Service (CAS) Registry Number for the compound is 205-29-8, which serves as a universally recognized identifier in scientific literature and regulatory contexts [1] [7]. This unique numerical identifier ensures precise identification of the compound regardless of naming conventions or language barriers [1] [7].
The compound is also cataloged in several major chemical databases with specific identifiers [1] [2]. In PubChem, it is assigned the Compound Identifier (CID) 130800, while in ChemSpider, it is identified by the ID 115682 [1] [2]. Additional database entries include ChEMBL ID CHEMBL71790, DSSTox Substance ID DTXSID60174478, Nikkaji Number J1.574.858C, and Wikidata identifier Q83044551 [1] [2]. These database entries provide access to comprehensive information about the compound's properties, spectra, and related research findings [1] [2].
The International Chemical Identifier (InChI) for 7H-Pyrido(4,3-c)carbazole is InChI=1S/C15H10N2/c1-2-4-13-11(3-1)15-12-9-16-8-7-10(12)5-6-14(15)17-13/h1-9,17H, which provides a standardized method for encoding the compound's structural information in a machine-readable format [1] [2]. This string uniquely identifies the chemical structure and can be used for exact structure searches across different databases and information systems [1] [2]. The corresponding InChIKey, WNKWCVDUFJGGSD-UHFFFAOYSA-N, serves as a condensed, fixed-length identifier derived from the full InChI, facilitating web searches and database queries [1] [2].